molecular formula C12H11NO2 B13725832 3-(p-Tolyl)-1H-pyrrole-2-carboxylic acid

3-(p-Tolyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B13725832
M. Wt: 201.22 g/mol
InChI Key: AYWSZEPRNRAOPV-UHFFFAOYSA-N
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Description

3-(p-Tolyl)-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound featuring a pyrrole ring substituted with a carboxylic acid group at position 2 and a p-tolyl (4-methylphenyl) group at position 2. Pyrrole derivatives are widely studied due to their prevalence in natural products and bioactive molecules . The carboxylic acid moiety enhances solubility and enables hydrogen bonding, as seen in the crystal structure of unsubstituted 1H-pyrrole-2-carboxylic acid, which forms centrosymmetric dimers via N–H⋯O interactions . This compound is of interest in pharmaceutical and agrochemical research, particularly as a building block for more complex molecules .

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

3-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C12H11NO2/c1-8-2-4-9(5-3-8)10-6-7-13-11(10)12(14)15/h2-7,13H,1H3,(H,14,15)

InChI Key

AYWSZEPRNRAOPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(NC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD21850925 involves several steps, including the use of specific reagents and conditions to achieve the desired product. Common synthetic routes include:

Industrial Production Methods

Industrial production of MFCD21850925 typically involves large-scale synthesis using methods such as chemical vapor deposition and hydrothermal synthesis. These methods are chosen for their efficiency and ability to produce high-purity products.

Chemical Reactions Analysis

Types of Reactions

MFCD21850925 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

    Substituting Agents: Such as halogens and alkyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxides, while reduction may yield reduced forms of the compound.

Scientific Research Applications

MFCD21850925 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of MFCD21850925 involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, CN) at C3 increase reactivity but may reduce bioavailability due to higher polarity. The p-tolyl group in the target compound enhances lipophilicity, favoring membrane penetration .
  • Ring Fusion : Fused pyridine rings (e.g., pyrrolo[2,3-c]pyridine derivatives) improve thermal stability and binding affinity in drug candidates .

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